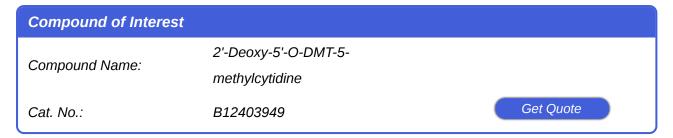


A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5'-O-DMT-5-methylcytidine is a synthetically modified nucleoside, a derivative of deoxycytidine, that plays a crucial role in the synthesis of oligonucleotides and in the study of DNA methylation. Its structure is characterized by a 5-methyl group on the cytosine base and a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl position of the deoxyribose sugar. This DMT group is pivotal for its application in automated solid-phase oligonucleotide synthesis.

The presence of the 5-methyl group on the cytosine base is of significant biological interest. In genomic DNA, 5-methylcytosine is a key epigenetic marker involved in the regulation of gene expression. Consequently, oligonucleotides containing 5-methylcytosine are invaluable tools for researchers studying DNA methylation patterns, DNA-protein interactions, and the development of epigenetic-based therapeutics. **2'-Deoxy-5'-O-DMT-5-methylcytidine** serves as a critical building block for the site-specific incorporation of 5-methylcytosine into synthetic DNA strands.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **2'-Deoxy-5'-O-DMT-5-methylcytidine** is provided in the table below.



Property	Value	
CAS Number	176755-83-2[1][2]	
Molecular Formula	C31H35N3O6	
Molecular Weight	561.63 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents like dichloromethane, acetonitrile, and acetone.	
Storage	Store at 2-8 °C in a dry, dark place.	

Synthesis and Chemical Biology General Synthetic Approach

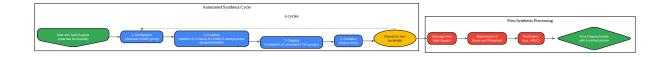
The synthesis of **2'-Deoxy-5'-O-DMT-5-methylcytidine** typically starts from 2'-deoxycytidine or a related precursor. The key synthetic steps involve the methylation of the C5 position of the cytosine base and the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The exocyclic amine of cytosine is often protected with a group like benzoyl or acetyl to prevent side reactions during oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

2'-Deoxy-5'-O-DMT-5-methylcytidine, in its phosphoramidite form, is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The DMT group on the 5'-hydroxyl is acid-labile and is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. The phosphoramidite group at the 3'-position reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

The workflow for incorporating a 5-methylcytidine monomer into an oligonucleotide is depicted below.





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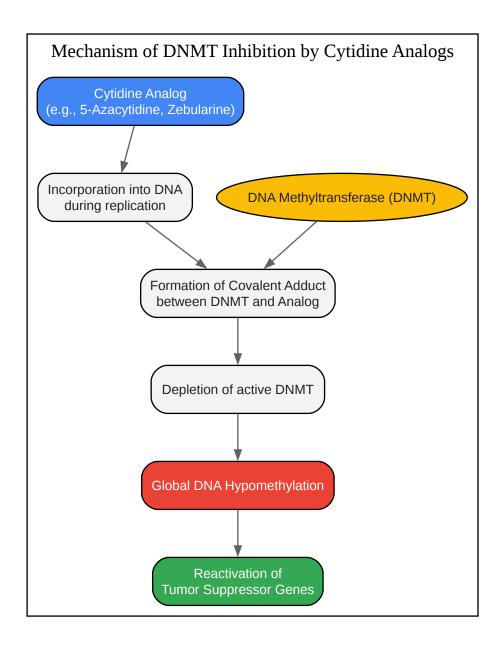
Fig. 1: Workflow for oligonucleotide synthesis incorporating 5-methylcytidine.

Applications in Research and Drug Development Epigenetics and DNA Methylation Studies

Oligonucleotides containing 5-methylcytosine are essential tools for investigating the role of DNA methylation in gene regulation. These synthetic oligonucleotides can be used as substrates or inhibitors for DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.[3] By studying the interactions of proteins with methylated DNA sequences, researchers can elucidate the mechanisms by which methylation influences gene expression.

The general mechanism of action of cytidine analogs as DNA methyltransferase inhibitors is illustrated below.





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Fig. 2: Signaling pathway of DNA methyltransferase inhibition.

Antisense Therapeutics

In the field of drug development, **2'-Deoxy-5'-O-DMT-5-methylcytidine** is used in the synthesis of antisense oligonucleotides.[4] The inclusion of 5-methylcytosine in these therapeutic molecules can enhance their binding affinity and stability, and in some cases, reduce their immunogenicity.[5] Antisense oligonucleotides are designed to bind to specific mRNA molecules, thereby inhibiting the translation of disease-causing proteins.



Diagnostic Applications

Synthetic oligonucleotides containing 5-methylcytosine are also employed as standards and controls in diagnostic assays designed to detect and quantify DNA methylation levels. These assays are becoming increasingly important for the diagnosis and prognosis of various diseases, including cancer.

Experimental Protocols

While a specific, detailed synthesis protocol for **2'-Deoxy-5'-O-DMT-5-methylcytidine** is proprietary to various manufacturers, a general procedure can be outlined based on established methods for nucleoside modifications. The following represents a plausible, generalized experimental protocol.

Protocol: General Synthesis of a 5'-O-DMT-Protected 2'-Deoxynucleoside

- Objective: To protect the 5'-hydroxyl group of a 2'-deoxynucleoside with a dimethoxytrityl (DMT) group.
- Materials:
 - 2'-Deoxy-5-methylcytidine
 - Dimethoxytrityl chloride (DMT-Cl)
 - Pyridine (anhydrous)
 - Dichloromethane (DCM, anhydrous)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
 - Silica gel for column chromatography
 - Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)



• Procedure:

- Dissolve 2'-Deoxy-5-methylcytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution in an ice bath.
- Add DMT-Cl portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding a small amount of methanol.
- Remove the pyridine under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
- Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield 2'-Deoxy-5'-O-DMT-5-methylcytidine as a solid.
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data

The efficiency of each step in the synthesis of modified nucleosides and their subsequent incorporation into oligonucleotides is critical. The table below provides representative yields for key transformations in the synthesis of related modified nucleosides, as reported in the literature.



Transformation	Starting Material	Product	Representative Yield (%)
5'-O-DMT Protection	2'-Deoxyuridine derivative	5'-O-DMT-2'- deoxyuridine derivative	74-89[4]
C4-Amination	5-Substituted-2'- deoxyuridine	5-Substituted-2'-deoxycytidine	~65-85
Phosphitylation	5'-O-DMT-protected nucleoside	5'-O-DMT-protected nucleoside-3'- phosphoramidite	~85-95
Oligonucleotide Coupling	Phosphoramidite monomer	Elongated oligonucleotide chain	>98 per cycle

Conclusion

2'-Deoxy-5'-O-DMT-5-methylcytidine is a cornerstone molecule for the chemical synthesis of DNA and has profound implications for research in epigenetics and the development of nucleic acid-based therapeutics. Its unique chemical features enable the precise incorporation of 5-methylcytosine into oligonucleotides, providing researchers with essential tools to unravel the complexities of gene regulation and to design novel therapeutic strategies. As our understanding of the epigenetic landscape of disease continues to grow, the importance of this and other modified nucleosides is set to increase, driving further innovation in both basic science and clinical applications.

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